molecular formula C11H19N3O2 B3314004 5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole CAS No. 949100-22-5

5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole

Cat. No.: B3314004
CAS No.: 949100-22-5
M. Wt: 225.29 g/mol
InChI Key: BJKJWCULUDBKDB-UHFFFAOYSA-N
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Description

5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole (CAS 949100-22-5) is a chemical compound of significant interest in medicinal chemistry and anticancer research, with the molecular formula C 11 H 19 N 3 O 2 and a molecular weight of 225.29 g/mol . The compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its wide spectrum of biological activities . This oxadiazole core is functionalized with an ethyl group and a ((piperidin-4-ylmethoxy)methyl) side chain. The presence of the piperidine ring, a common feature in many pharmaceuticals, enhances the molecule's potential for drug discovery. Piperidine kernels are irreplaceable anchors in the development of new therapeutic agents and are known to display various pharmacological properties . Research Applications and Value: This hybrid molecular structure is strategically designed for investigating new therapeutic agents. The primary research focus for such compounds is in the field of oncology. The conjugation of the 1,2,4-oxadiazole scaffold with the piperidine moiety is a mechanism-based approach aimed at developing promising anticancer agents . These hybrids are investigated for their potential to act as cytotoxic agents against various cancer cell lines. Research into similar 1,3,4-oxadiazole conjugates suggests potential mechanisms of action could include the inhibition of specific enzymes and proteins critical for cancer cell proliferation, such as thymidylate synthase, HDAC, and topoisomerase II . Handling and Storage: For stability and prolonged shelf life, this reagent should be stored sealed in a dry environment at 2-8°C . Disclaimer: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-ethyl-3-(piperidin-4-ylmethoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-2-11-13-10(14-16-11)8-15-7-9-3-5-12-6-4-9/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKJWCULUDBKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)COCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696886
Record name 4-{[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949100-22-5
Record name 4-[[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949100-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with piperidine-4-carboxaldehyde, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The presence of the piperidine group enhances these effects by interacting with various cellular targets:

  • Mechanisms of Action : These compounds may induce apoptosis and inhibit cell cycle progression in cancer cell lines.
Study ReferenceCell Line TestedIC50 Value (µM)Mechanism
HeLa10Apoptosis induction
MCF715Cell cycle arrest

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Broad-Spectrum Activity : It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.
Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Mechanistic Studies

To understand the interactions of 5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole with biological targets, molecular docking studies have been conducted:

  • Receptor Binding Affinity : The compound shows strong binding affinity to several receptors involved in cancer and microbial resistance.
  • In Silico Studies : These studies predict favorable interactions with specific enzymes and receptors.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Their biological activities can be compared as follows:

Compound NameStructure FeatureBiological ActivityUnique Features
5-Methyl-3-(piperidin-4-yl)oxadiazoleMethyl group instead of ethylAntimicrobialLess potent than ethyl derivative
5-Ethyl-1,3,4-thiadiazoleContains sulfur atomAnticancerDifferent heterocyclic structure
5-Ethyl-3-(morpholinomethyl)-1,2,4-oxadiazoleMorpholine instead of piperidineAnticancerDifferent nitrogen heterocycle

Mechanism of Action

The mechanism of action of 5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Amine-Substituted 1,2,4-Oxadiazoles

5-Ethyl-3-[(3-pyrrolidinylmethoxy)methyl]-1,2,4-oxadiazole
  • Structure : Substituted with a five-membered pyrrolidine ring instead of piperidine.
  • Molecular Formula: C₁₀H₁₇N₃O₂ (Monoisotopic mass: 211.1321 g/mol) .
  • Lower molecular weight may enhance solubility but reduce metabolic stability .
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
  • Structure : Incorporates a pyrimidine-piperazine moiety linked to the oxadiazole core.
  • Molecular Formula: C₁₃H₁₈Cl₂N₆O (Monoisotopic mass: 368.094 g/mol) .
  • Key Differences: The pyrimidine ring introduces aromaticity, enhancing π-π stacking interactions with biological targets. The dihydrochloride salt improves aqueous solubility for intravenous administration .

Aromatic-Substituted 1,2,4-Oxadiazoles

5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • Structure : Substituted with a para-nitrophenyl group at the 3-position.
  • Molecular Formula: C₁₀H₉N₃O₃ (Monoisotopic mass: 219.0644 g/mol) .
  • Demonstrates strong antifungal activity but higher toxicity (LD₅₀ < 500 mg/kg) compared to piperidine-substituted analogs .
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • Structure: Features a bromophenoxy methyl group and a methoxyphenyl substituent.
  • Molecular Formula: C₁₆H₁₃BrN₂O₃ (Monoisotopic mass: 376.015 g/mol) .
  • Key Differences :
    • The bromine atom increases molecular polarity, improving target specificity in hydrophobic binding pockets.
    • Methoxy groups enhance metabolic stability via steric protection against oxidative degradation .

Thiazole-Tethered 1,2,4-Oxadiazoles

3-Aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole
  • Structure : Combines a thiazole ring with the oxadiazole core.
  • Key Differences :
    • Thiazole’s sulfur atom facilitates interactions with metal ions in enzyme active sites, broadening antimicrobial applications .
    • Demonstrated moderate-to-good yields (60–85%) in synthesis via DMAP/EDC·HCl catalysis, highlighting scalable production advantages .

Structural-Activity Relationships (SAR)

  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring improves metabolic stability but may reduce solubility compared to pyrrolidine .
  • Aromatic vs. Aliphatic Substituents : Nitrophenyl groups enhance electrophilicity and antifungal activity but increase toxicity. Alkoxy groups (e.g., methoxy) balance solubility and stability .
  • Heterocyclic Hybrids : Thiazole-oxadiazole hybrids exploit synergistic interactions for multitarget therapies .

Biological Activity

5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Structure and Synthesis

The molecular formula of this compound is C11_{11}H19_{19}N3_3O2_2. The compound features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The synthesis typically involves:

  • Formation of Oxadiazole Derivatives : This is achieved by reacting hydrazides with carbon disulfide in an alkaline medium.
  • Alkylation or Acylation : These reactions introduce various functional groups to enhance biological activity or solubility.
  • Nucleophilic Substitution Reactions : The target compound is formed by refluxing oxadiazole derivatives with piperidine derivatives in solvents like dimethylformamide.

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer activity. The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. This is attributed to its ability to interact with bacterial enzymes and disrupt cellular functions.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Receptor Binding : The piperidine moiety enhances the compound's ability to bind to specific receptors involved in cancer progression.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes that are critical for tumor growth and proliferation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFocusFindings
Pace et al. (2024)Anticancer ActivityIdentified as a novel agonist of human caseinolytic protease P (HsClpP), showing potential in hepatocellular carcinoma treatment .
Gajanan Khanage et al. (2013)Enzyme InhibitionDemonstrated moderate inhibitory activity against xanthine oxidase (XO), suggesting potential for gout treatment .
Recent Advances in Oxadiazoles (2023)Structure Activity RelationshipHighlighted the importance of substituents on the oxadiazole ring in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. First, the oxadiazole ring is formed via cyclization of a thioamide intermediate under acidic conditions (e.g., using POCl₃ or H₂SO₄). Subsequent coupling of the piperidin-4-ylmethoxy moiety requires nucleophilic substitution or Mitsunobu reactions. Optimization includes:

  • Temperature : Maintaining 80–100°C during cyclization to enhance ring closure efficiency.
  • Catalysts : Using NaH or K₂CO₃ for deprotonation in coupling steps.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) yields >85% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Oxadiazole formationPOCl₃, 90°C, 6h7278
Piperidine couplingNaH, DMF, 60°C, 12h6585

Q. How is the structural integrity of this compound validated?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl group at C5, piperidinylmethoxy at C3).
  • Mass spectrometry (HRMS) : To verify molecular formula (C₁₂H₂₀N₄O₂, expected [M+H]⁺ = 265.1663).
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Methodology : Critical parameters include:

  • Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL).
  • Stability : Degrades by <5% in PBS (pH 7.4) over 24h at 25°C but hydrolyzes rapidly under strongly acidic/basic conditions .
    • Data Table :
PropertyValue
Molecular weight264.31 g/mol
LogP (predicted)1.8
Melting point143–145°C
λmax (UV)254 nm

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity, and what contradictions exist between in silico and in vitro data?

  • Methodology :

  • Molecular docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. Contradictions arise when docking predicts strong binding (ΔG < −8 kcal/mol), but in vitro MIC values exceed 50 µM.
  • Mitigation : Validate with kinetic assays (e.g., IC₅₀ measurements) and check for off-target effects via proteome-wide screening .

Q. What strategies resolve discrepancies in SAR studies for analogs with variable substituents?

  • Methodology :

  • Comparative SAR : Test analogs with ethyl vs. methyl groups at C5 or piperidine vs. morpholine rings.
  • Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity. For example, electron-withdrawing groups at C5 may reduce potency by 30–40% .

Q. How do solvent polarity and reaction kinetics influence the compound’s stability during biological assays?

  • Methodology :

  • Kinetic profiling : Monitor degradation in DMSO vs. aqueous buffers via HPLC. Half-life in DMSO: >7 days; in PBS: <48h.
  • Solvent optimization : Use co-solvents (e.g., 10% PEG-400) to enhance solubility without accelerating hydrolysis .

Contradictions and Validation

  • Synthetic Yield vs. Purity : High yields (e.g., 72%) often correlate with lower purity (78%) due to by-products like unreacted thioamide. Repurification via recrystallization (ethanol/water) improves purity to >95% but reduces yield to 60% .
  • Bioactivity Predictions : Computational models may overestimate binding affinity due to rigid docking assumptions. Flexible docking or MD simulations improve accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole
Reactant of Route 2
5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole

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